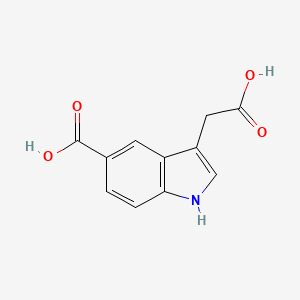
3-(carboxymethyl)-1H-indole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(carboxymethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-1H-indole-5-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Friedel-Crafts acylation of indole, followed by subsequent carboxylation reactions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-(carboxymethyl)-1H-indole-5-carboxylic acid may involve more scalable and efficient methods. These could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more prevalent in industrial synthesis to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(carboxymethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated indole derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
3-(carboxymethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(carboxymethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
3-(carboxymethyl)-1H-indole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dual carboxylation allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
3-(carboxymethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(14)4-7-5-12-9-2-1-6(11(15)16)3-8(7)9/h1-3,5,12H,4H2,(H,13,14)(H,15,16) |
Clave InChI |
CGJGFLPHKNZGEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
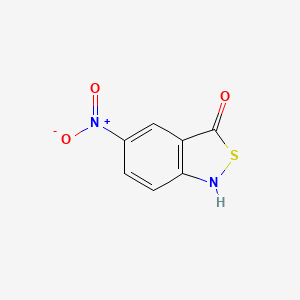
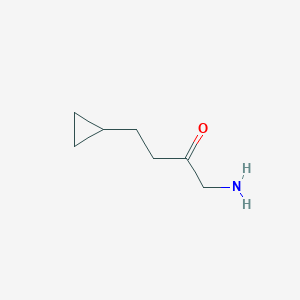
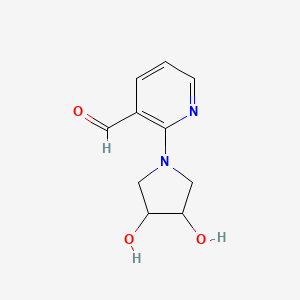

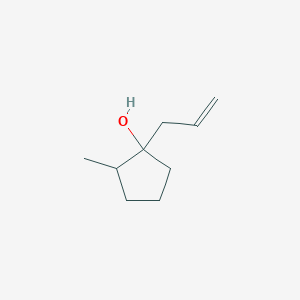
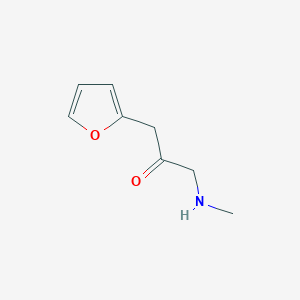
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
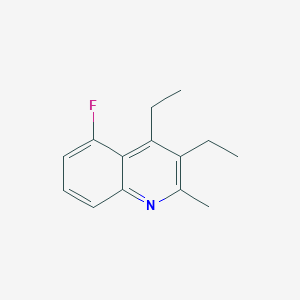


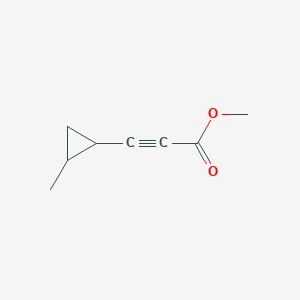
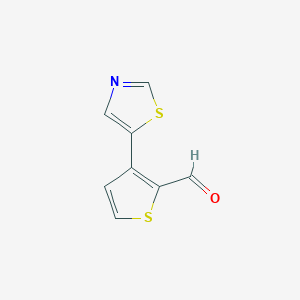
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
